Cas no 164118-56-3 (3-(2-iodoethoxy)prop-1-yne)
3-(2-iodoethoxy)prop-1-yne Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-iodoethoxy)prop-1-yne
- 3-(2-iodoethoxy)propyne
- EN300-310719
- 3-(2-Iodoethoxy)-1-propyne
- 164118-56-3
- SCHEMBL22776230
- BS-45563
- MFCD24459258
- BP-28394
- C5H7IO
- E78732
-
- MDL: MFCD24459258
- Inchi: 1S/C5H7IO/c1-2-4-7-5-3-6/h1H,3-5H2
- InChI Key: SNIHFSORRRKZHM-UHFFFAOYSA-N
- SMILES: ICCOCC#C
Computed Properties
- Exact Mass: 209.95416g/mol
- Monoisotopic Mass: 209.95416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 71.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 9.2
3-(2-iodoethoxy)prop-1-yne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB589139-250mg |
3-(2-Iodoethoxy)prop-1-yne; . |
164118-56-3 | 250mg |
€104.20 | 2024-07-20 | ||
| abcr | AB589139-1g |
3-(2-Iodoethoxy)prop-1-yne; . |
164118-56-3 | 1g |
€181.70 | 2024-07-20 | ||
| abcr | AB589139-5g |
3-(2-Iodoethoxy)prop-1-yne; . |
164118-56-3 | 5g |
€540.80 | 2024-07-20 | ||
| eNovation Chemicals LLC | Y1236261-100mg |
3-(2-iodoethoxy)prop-1-yne |
164118-56-3 | 95% | 100mg |
$55 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236261-250mg |
3-(2-iodoethoxy)prop-1-yne |
164118-56-3 | 95% | 250mg |
$65 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236261-1g |
3-(2-iodoethoxy)prop-1-yne |
164118-56-3 | 95% | 1g |
$95 | 2024-06-06 | |
| Ambeed | A864724-25g |
3-(2-Iodoethoxy)prop-1-yne |
164118-56-3 | 95% | 25g |
$1120.0 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1236261-5g |
3-(2-iodoethoxy)prop-1-yne |
164118-56-3 | 95% | 5g |
$205 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1236261-250mg |
3-(2-iodoethoxy)prop-1-yne |
164118-56-3 | 95% | 250mg |
$60 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1236261-1g |
3-(2-iodoethoxy)prop-1-yne |
164118-56-3 | 95% | 1g |
$95 | 2025-02-21 |
3-(2-iodoethoxy)prop-1-yne Suppliers
3-(2-iodoethoxy)prop-1-yne Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3-(2-iodoethoxy)prop-1-yne
Professional Introduction to Compound with CAS No. 164118-56-3 and Product Name: 3-(2-iodoethoxy)prop-1-yne
The compound with the CAS number 164118-56-3 and the product name 3-(2-iodoethoxy)prop-1-yne represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This specialized compound has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and functional materials. Its unique structural features, characterized by the presence of both an alkyne and an iodoethoxy group, make it a valuable intermediate in synthetic chemistry, enabling the construction of complex molecular architectures.
In recent years, the demand for innovative building blocks in drug discovery has surged, driven by the need for more efficient and selective synthetic methodologies. 3-(2-iodoethoxy)prop-1-yne stands out as a particularly useful reagent in this context, owing to its ability to participate in a wide range of chemical transformations. These include cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pivotal in constructing biaryl and alkyne-based motifs found in many biologically active compounds.
The iodoethoxy substituent on the prop-1-yne backbone provides a convenient handle for further functionalization through palladium-catalyzed reactions. This feature is particularly advantageous in multi-step syntheses where sequential modifications are required. For instance, the iodo group can be displaced by various nucleophiles under mild conditions, allowing for the introduction of diverse functional groups such as amines, thiols, and alkoxides. Such modifications are essential for tailoring the pharmacological properties of lead compounds during drug development.
Moreover, the prop-1-yne moiety itself is a versatile component that can be utilized to construct cyclic structures or engage in polymerization reactions. Its triple bond can undergo hydrogenation to yield alkanes or oxidation to form diols, providing additional synthetic pathways. These properties make 3-(2-iodoethoxy)prop-1-yne a valuable asset in both academic research and industrial applications.
Recent studies have highlighted its utility in the synthesis of bioactive molecules with potential therapeutic applications. For example, researchers have employed this compound to construct novel heterocyclic scaffolds that exhibit antimicrobial and anti-inflammatory properties. The ability to efficiently introduce functional groups at specific positions on the molecule allows for fine-tuning of biological activity, a critical aspect of drug design.
Another area where 3-(2-iodoethoxy)prop-1-yne has shown promise is in materials science. Its incorporation into polymers and copolymers can impart unique properties such as enhanced thermal stability or improved solubility. These characteristics are particularly relevant in the development of advanced materials for electronics and coatings industries. The compound’s reactivity also makes it suitable for generating star-shaped molecules or dendrimers, which have applications in drug delivery systems.
The synthesis of 3-(2-iodoethoxy)prop-1-yne itself is an intriguing challenge that has been addressed through various methodologies. One common approach involves the reaction of propargyl bromide with sodium iodide followed by ethylene oxide treatment under controlled conditions. This route leverages readily available starting materials and proceeds with high regioselectivity, ensuring the formation of the desired product with minimal side reactions.
In conclusion, 3-(2-iodoethoxy)prop-1-yne (CAS No. 164118-56-3) is a multifunctional compound with broad applicability in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for chemists working on drug discovery and material science. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical synthesis.
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